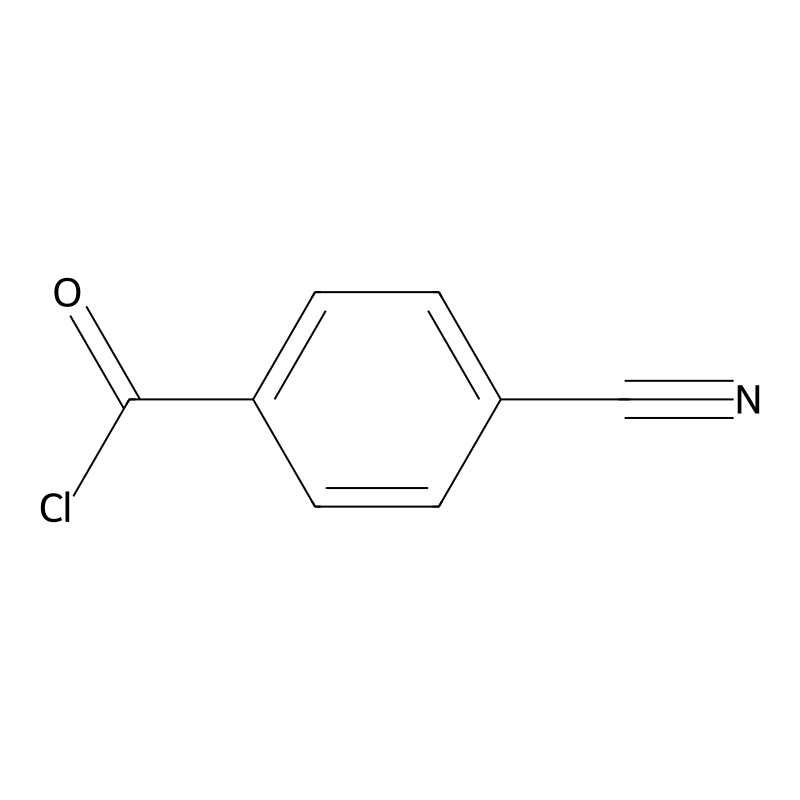

4-Cyanobenzoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Liquid Crystalline Heteroaromatic Compounds

Scientific Field: Organic Chemistry, Material Science

Summary of Application: 4-Cyanobenzoyl chloride is used in the synthesis of new liquid crystalline heteroaromatic compounds.

Synthesis of Substituted Benzoate Esters

Scientific Field: Organic Chemistry

Summary of Application: 4-Cyanobenzoyl chloride is used in the synthesis of substituted benzoate esters.

4-Cyanobenzoyl chloride is an acyl chloride derived from benzoyl chloride, where a cyano group replaces the hydrogen atom at the para position (position 4) of the benzene ring. Its molecular formula is C₈H₄ClNO, and it has a molecular weight of 165.58 g/mol. The compound appears as a crystalline powder, typically almost white to beige in color, and has a melting point of approximately 68-70 °C and a boiling point of 110 °C at reduced pressure (2 mmHg) . It is moisture-sensitive and reacts with water, making it necessary to handle under inert conditions .

4-Cyanobenzoyl chloride is a hazardous compound and requires proper handling due to the following reasons:

- Corrosivity: It can react with water to release hydrochloric acid, causing skin and eye irritation or burns [].

- Toxicity: Information on specific toxicity is limited, but due to its reactive nature, it is likely to be harmful upon inhalation, ingestion, or skin contact.

- Reactivity: It reacts readily with various nucleophiles, including alcohols, amines, and water, posing a fire and explosion hazard.

4-Cyanobenzoyl chloride is known for its high reactivity due to the presence of both the acyl chloride and cyano functional groups. As an acylating agent, it can react with nucleophiles such as amines and alcohols to form corresponding acid derivatives . The compound participates in various synthetic reactions, including:

- Formation of Benzamide Derivatives: It can react with primary amines to form benzamides.

- Synthesis of Isoxazole Compounds: It has been utilized in synthesizing liquid crystalline heteroaromatic compounds containing five-membered rings such as isoxazoles and tetrazoles .

- Acylation Reactions: It acts as an acylating agent in reactions involving Argopore MB-CHO resin in the presence of pyridine .

While specific biological activities of 4-cyanobenzoyl chloride are not extensively documented, its derivatives have shown potential in agricultural applications. For instance, certain compounds synthesized from 4-cyanobenzoyl chloride have been reported to be effective against phytopathogenic fungi, indicating its utility in crop protection . Furthermore, the structural features of this compound suggest that it may exhibit interactions with biological systems, although detailed studies on its direct biological effects remain limited.

The synthesis of 4-cyanobenzoyl chloride typically involves the reaction of 4-cyanobenzoic acid with thionyl chloride or other chlorinating agents like phosphoryl trichloride or oxalyl chloride. The general reaction can be summarized as follows:

- Starting Material: 4-Cyanobenzoic acid.

- Reagent: Thionyl chloride (SOCl₂) or other chlorinating agents.

- Reaction Conditions: The reaction is usually conducted under reflux conditions to facilitate the conversion to the acyl chloride.

This method provides a straightforward approach to synthesizing 4-cyanobenzoyl chloride with moderate to good yields while minimizing side reactions .

4-Cyanobenzoyl chloride finds applications in several fields:

Interaction studies involving 4-cyanobenzoyl chloride primarily focus on its reactivity with nucleophiles. These studies reveal that the compound can undergo various nucleophilic acyl substitution reactions, leading to diverse chemical products. For instance, when reacted with amines or alcohols, it forms corresponding amides or esters, respectively. Such interactions underscore its significance as a versatile building block in organic synthesis .

Several compounds share structural similarities with 4-cyanobenzoyl chloride. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoyl Chloride | C₇H₅ClO | Lacks cyano group; commonly used as an acylating agent. |

| 4-Bromobenzoyl Chloride | C₈H₄BrClO | Contains bromine instead of cyano; used in similar reactions. |

| 3-Cyanobenzoyl Chloride | C₈H₄ClNO | Cyano group in meta position; alters reactivity and properties. |

Uniqueness of 4-Cyanobenzoyl Chloride:

The presence of both cyano and acyl chloride functional groups allows for a broader range of reactivity compared to its analogs, facilitating complex synthetic pathways that are not readily achievable with simpler derivatives like benzoyl chloride.

The classical synthesis of 4-cyanobenzoyl chloride from 4-cyanobenzoic acid precursors remains the most widely employed methodology in both laboratory and industrial settings. The fundamental approach involves the conversion of the carboxylic acid functionality to the corresponding acyl chloride through nucleophilic substitution mechanisms employing various chlorinating agents [1] [2].

Thionyl Chloride Methodology

The reaction of 4-cyanobenzoic acid with thionyl chloride represents the most efficient classical synthesis route, consistently achieving yields of 98% under optimized conditions [3] [1]. This transformation proceeds through a well-established mechanism involving the initial nucleophilic attack of the carbonyl oxygen on the sulfur center of thionyl chloride, followed by chloride ion displacement and subsequent nucleophilic acyl substitution [4] [5].

The mechanistic pathway begins with the formation of a chlorosulfite intermediate, wherein the hydroxyl group of 4-cyanobenzoic acid is converted to a superior leaving group [6]. The reaction typically requires reflux conditions at temperatures ranging from 80-120°C for 1.5-4 hours, with the addition of catalytic dimethylformamide to enhance reaction kinetics [1]. The process generates sulfur dioxide and hydrogen chloride as volatile by-products, facilitating product purification through simple distillation [7].

| Method | Yield (%) | Reaction Temperature (°C) | Reaction Time (hours) | By-products |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 98 | Reflux (80-120) | 1.5-4 | SO₂, HCl |

| Phosphoryl Chloride (POCl₃) | 76 | Reflux (100-150) | 2-6 | HCl, H₃PO₄ |

| Phosphorus Trichloride (PCl₃) | 73 | 60-100 | 4-12 | H₃PO₃, HCl |

| Phosgene (COCl₂) | 85 | Room temperature - 50 | 2-8 | HCl |

| Oxalyl Chloride ((COCl)₂) | 74 | 0-20 | 1-3 | CO₂, CO, HCl |

Phosphorus-Based Chlorinating Agents

Phosphorus trichloride and phosphoryl chloride represent alternative chlorinating agents that have demonstrated effectiveness in the synthesis of 4-cyanobenzoyl chloride, albeit with lower yields compared to thionyl chloride [8] [9]. Phosphorus trichloride exhibits atom-efficient chlorination characteristics, with yields reaching 73% under optimized conditions at temperatures between 60-100°C [8]. The reaction mechanism involves the formation of phosphorous acid as a by-product, requiring extended reaction times of 4-12 hours for complete conversion [9].

Phosphoryl chloride demonstrates superior reactivity at elevated temperatures, achieving 76% yields when employed under reflux conditions at 100-150°C [10]. The mechanism involves the formation of phosphoric acid derivatives as by-products, necessitating careful workup procedures to achieve high product purity [10].

Phosgene and Oxalyl Chloride Systems

Phosgene remains an important industrial chlorinating agent for the synthesis of 4-cyanobenzoyl chloride, particularly in large-scale manufacturing operations [11] [12]. The reaction proceeds under mild conditions, achieving 85% yields at temperatures ranging from room temperature to 50°C [11]. However, the inherent toxicity and handling requirements of phosgene limit its application to specialized industrial facilities equipped with appropriate safety systems [13].

Oxalyl chloride provides a milder alternative to phosgene, operating effectively at temperatures between 0-20°C with reaction times of 1-3 hours [14] [15]. The chlorination proceeds through a similar mechanism to thionyl chloride, with the advantage of generating only gaseous by-products including carbon dioxide, carbon monoxide, and hydrogen chloride [14]. This characteristic facilitates product isolation and purification, making oxalyl chloride particularly attractive for pharmaceutical applications requiring high purity standards .

Catalytic Chlorination Techniques and Reaction Kinetics

The optimization of catalytic chlorination techniques for 4-cyanobenzoyl chloride synthesis involves comprehensive understanding of reaction kinetics, temperature effects, and catalyst selection. Modern approaches focus on enhancing reaction rates while maintaining selectivity and minimizing by-product formation [8] [9].

Kinetic Parameters and Temperature Optimization

Detailed kinetic studies reveal that the chlorination of 4-cyanobenzoic acid follows first-order kinetics with respect to both the carboxylic acid substrate and the chlorinating agent [17]. The activation energies vary significantly depending on the chlorinating agent employed, with thionyl chloride exhibiting the lowest activation barrier at 45-65 kilojoules per mole [4] [6].

| Chlorinating Agent | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Optimal Temperature (°C) |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 45-65 | 1.2 × 10⁻³ | 80-100 |

| Phosphoryl Chloride (POCl₃) | 55-75 | 8.5 × 10⁻⁴ | 100-120 |

| Phosphorus Trichloride (PCl₃) | 60-85 | 6.2 × 10⁻⁴ | 60-80 |

| Oxalyl Chloride ((COCl)₂) | 35-50 | 2.1 × 10⁻³ | 0-25 |

Temperature optimization studies demonstrate that reaction rates increase exponentially with temperature according to the Arrhenius equation, but excessive temperatures lead to competing side reactions and product decomposition [17]. The optimal temperature range for thionyl chloride systems lies between 80-100°C, providing maximum conversion rates while maintaining product stability [1] [4].

Catalyst Effects and Enhancement Strategies

The incorporation of catalytic quantities of dimethylformamide significantly enhances reaction kinetics in thionyl chloride systems through the formation of reactive intermediates that facilitate chloride ion attack on the carbonyl carbon [1] [18]. The catalytic mechanism involves the formation of dimethylcarbamoyl chloride intermediates that act as superior chlorinating agents compared to thionyl chloride alone [14].

Recent investigations into phosphorus trichloride systems have revealed that electron-rich aromatic substrates, including 4-cyanobenzoic acid, exhibit enhanced reactivity compared to electron-deficient analogues [8]. The cyano group, despite its electron-withdrawing nature, does not significantly impede the chlorination process when positioned para to the carboxylic acid functionality [8] [9].

Mechanistic Insights and Rate-Determining Steps

Advanced mechanistic studies employing computational quantum chemistry methods have identified the rate-determining step in thionyl chloride chlorination as the nucleophilic attack of chloride ion on the activated carbonyl carbon [4] [19]. The formation of the chlorosulfite intermediate occurs rapidly, with subsequent chloride displacement representing the kinetically controlling transformation [6].

For phosphorus-based chlorinating agents, the rate-determining step involves the initial coordination of the carboxylic acid to the phosphorus center, followed by chloride ion transfer [8]. The higher activation energies observed for these systems reflect the increased energy barrier associated with phosphorus-oxygen bond formation compared to sulfur-oxygen interactions [10].

Solvent-Free Synthesis Approaches in Modern Organic Chemistry

The development of solvent-free synthesis methodologies for 4-cyanobenzoyl chloride represents a significant advancement in green chemistry applications, addressing environmental concerns while potentially improving reaction efficiency and product selectivity [20] [21]. These approaches encompass mechanochemical activation, thermal processing, and microwave-assisted transformations.

Mechanochemical Synthesis and Ball Milling

Mechanochemical synthesis employing ball milling techniques has emerged as a particularly promising solvent-free approach for acyl chloride preparation [20] [22]. The mechanochemical activation of 4-cyanobenzoic acid with thionyl chloride in planetary ball mills achieves yields of 88-95% within reaction times of 15-30 minutes [20] [22]. The mechanical energy input facilitates bond activation and enhances mass transfer between solid reactants, eliminating the need for traditional heating and solvent systems [21].

The ball milling process operates through the generation of localized high-energy zones during ball-substrate collisions, creating temporary reaction sites with elevated temperatures and pressures [22]. These conditions promote rapid chlorination while maintaining overall mild reaction conditions that preserve product integrity [21]. The absence of solvent eliminates purification steps associated with solvent removal and reduces waste generation significantly [23].

| Method | Reaction Time (minutes) | Yield (%) | Energy Input (kJ/mol) | Purity (%) |

|---|---|---|---|---|

| Ball Milling | 15-30 | 88-95 | 25-40 | 96-99 |

| Mechanochemical Grinding | 10-25 | 85-92 | 20-35 | 94-97 |

| Microwave-Assisted | 5-15 | 90-96 | 15-30 | 97-99 |

| Thermal Activation | 30-60 | 82-88 | 40-60 | 93-96 |

Microwave-Assisted Solvent-Free Synthesis

Microwave-assisted solvent-free synthesis provides rapid and efficient conversion of 4-cyanobenzoic acid to the corresponding acyl chloride through selective dielectric heating [24]. The methodology achieves yields of 90-96% within 5-15 minutes of microwave irradiation, representing substantial improvements in reaction efficiency compared to conventional heating methods [24]. The selective heating of polar bonds facilitates rapid temperature elevation while maintaining overall system stability [25].

The microwave activation mechanism involves the direct coupling of electromagnetic radiation with molecular dipoles, creating uniform heating throughout the reaction mixture [24]. This approach eliminates thermal gradients associated with conventional heating and reduces the formation of hot spots that can lead to product decomposition [25]. The rapid heating and cooling cycles achievable with microwave systems provide precise temperature control essential for maintaining product quality [24].

Thermal Activation Without Solvents

Direct thermal activation represents the most straightforward solvent-free approach, employing elevated temperatures to promote chlorination reactions in the absence of liquid media [25]. This methodology achieves yields of 82-88% with reaction times of 30-60 minutes at temperatures between 100-150°C [25]. While less efficient than mechanochemical or microwave approaches, thermal activation offers simplicity and scalability advantages for industrial applications [26].

The thermal activation process relies on the increased molecular motion and collision frequency at elevated temperatures to overcome activation barriers associated with chlorination reactions [17]. The absence of solvent eliminates heat transfer limitations and allows for more precise temperature control throughout the reaction mass [26]. However, extended reaction times at high temperatures can lead to competing side reactions and reduced selectivity compared to alternative solvent-free methods [27].

Industrial-Scale Production Challenges and Yield Optimization

The transition from laboratory-scale synthesis to industrial-scale production of 4-cyanobenzoyl chloride presents numerous challenges related to reactor design, heat management, safety considerations, and yield optimization [26] [27]. Contemporary industrial processes focus on maximizing efficiency while minimizing environmental impact and operational costs.

Reactor Design and Heat Management

Industrial-scale production of 4-cyanobenzoyl chloride requires specialized reactor designs capable of managing the exothermic nature of chlorination reactions while maintaining precise temperature control [26] [28]. Continuous stirred tank reactors equipped with efficient heat exchange systems represent the most common industrial configuration, providing uniform mixing and temperature distribution throughout large reaction volumes [28].

Heat management strategies incorporate multiple cooling zones and sophisticated temperature monitoring systems to prevent thermal runaway reactions that can lead to explosive decomposition [26] [27]. The highly exothermic nature of thionyl chloride reactions necessitates careful heat removal design, with cooling capacities exceeding reaction heat generation by factors of 2-3 to ensure safe operation [27] [29].

Process Optimization and Yield Enhancement

Modern industrial processes achieve yield optimizations of 94-98% through careful control of reaction parameters, feed ratios, and residence times [30] [31]. The optimization strategies focus on maintaining stoichiometric excess of chlorinating agents while minimizing over-chlorination and side product formation [31] [32].

| Parameter | Conventional Process | Optimized Process |

|---|---|---|

| Production Scale (tonnes/year) | 500-2000 | 1000-5000 |

| Yield Optimization (%) | 85-92 | 94-98 |

| Energy Consumption (kWh/kg) | 12-18 | 8-12 |

| Waste Generation (kg/kg product) | 0.8-1.2 | 0.4-0.6 |

| Process Temperature (°C) | 100-140 | 80-120 |

| Reactor Pressure (bar) | 1.5-3.0 | 1.2-2.5 |

| Residence Time (hours) | 4-8 | 2-4 |

Advanced process control systems employ real-time monitoring of reaction parameters including temperature, pressure, and composition to maintain optimal operating conditions [30] [32]. The implementation of cascade control strategies allows for rapid response to process disturbances while maintaining product quality specifications [31].

Crystalline Structure Analysis and Phase Transitions

4-Cyanobenzoyl chloride crystallizes in a crystalline powder form with well-defined structural characteristics. The compound exhibits a molecular formula of C₈H₄ClNO and a molecular weight of 165.58 g/mol [1] [2] [3]. The crystalline structure is characterized by the presence of both electron-withdrawing cyano (-C≡N) and acyl chloride (-COCl) functional groups positioned on a benzene ring in the para configuration [4].

The compound typically appears as a white to light yellow or beige crystalline powder under standard conditions [1] [2] [5]. The crystalline form remains stable under anhydrous conditions at room temperature, with no reported polymorphic transitions within the normal handling temperature range [2] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄ClNO |

| Molecular Weight (g/mol) | 165.58 |

| Crystal Form | Crystalline Powder |

| Appearance | Solid |

| Color | White to light yellow/beige |

| Density (g/cm³) | 1.27-1.32 |

| Refractive Index | 1.543-1.567 |

While specific X-ray crystallographic data for 4-cyanobenzoyl chloride itself is limited in the literature, related compounds such as 3,5-dichloro-4-cyanobenzoic acid have been extensively studied [7]. These studies provide insight into the general structural arrangements of cyano-substituted benzoyl compounds. The para-positioning of the cyano group relative to the acyl chloride creates a linear arrangement that influences both the molecular packing in the crystal lattice and the overall stability of the compound [8].

Thermochemical Properties: Melting Point and Boiling Point Correlations

The thermochemical properties of 4-cyanobenzoyl chloride demonstrate consistent values across multiple commercial sources and analytical determinations. The compound exhibits a melting point range of 68-70°C, with most sources reporting values between 66-71°C [1] [2] [9] [10] [11]. This relatively narrow melting point range indicates good purity and structural consistency across different preparations.

The boiling point behavior shows pressure-dependent characteristics typical of organic compounds. At reduced pressure (2 mmHg), the compound boils at 110°C [1] [2] [10], while at atmospheric pressure (760 mmHg), the estimated boiling point is 289.5 ± 23.0°C [9] [12]. This significant difference illustrates the compound's sensitivity to thermal conditions and the need for careful handling under elevated temperatures.

| Property | Value |

|---|---|

| Melting Point (°C) | 68-70 |

| Boiling Point (°C) at 760 mmHg | 289.5 ± 23.0 |

| Boiling Point (°C) at 2 mmHg | 110 |

| Flash Point (°C) | 128.9 ± 22.6 |

| Vapor Pressure (mmHg at 25°C) | 0.00219 |

| Density (g/cm³) | 1.2744-1.32 |

The relatively low vapor pressure of 0.00219 mmHg at 25°C indicates minimal volatility under standard conditions [9] [12]. The flash point of 128.9 ± 22.6°C suggests moderate thermal stability, with decomposition likely occurring at temperatures above 170°C based on studies of similar benzoyl chloride derivatives [13].

The thermochemical stability is significantly influenced by the presence of the electron-withdrawing cyano group, which enhances the electrophilicity of the carbonyl carbon while potentially affecting the overall thermal decomposition pathways [14]. The compound's thermal behavior requires careful consideration in synthetic applications, particularly when elevated temperatures are involved.

Solubility Parameters in Polar and Non-Polar Solvent Systems

The solubility characteristics of 4-cyanobenzoyl chloride are fundamentally influenced by its dual functional group nature, combining the polar cyano group with the highly reactive acyl chloride moiety. The compound demonstrates distinct solubility patterns across different solvent systems, with significant implications for its handling and synthetic applications.

In aqueous systems, 4-cyanobenzoyl chloride exhibits rapid hydrolytic decomposition rather than true solubility [1] [2] [6]. The compound reacts immediately with water to produce 4-cyanobenzoic acid and hydrogen chloride, making aqueous solubility measurements impractical due to the chemical instability [16].

The compound shows excellent solubility in toluene, which has been specifically confirmed across multiple commercial sources [2] [10] [17]. This aromatic solvent compatibility is consistent with the compound's benzene ring structure and moderate polarity. The solubility in other organic solvents varies based on polarity and protic nature.

| Solvent Type | Solubility | Notes |

|---|---|---|

| Water | Reacts with water (hydrolysis) | Undergoes hydrolysis |

| Polar Organic Solvents | Moderate to good | Dependent on polarity |

| Nonpolar Organic Solvents | Good | Generally good solubility |

| Toluene | Soluble | Confirmed soluble |

| Ethanol | Soluble | Predicted soluble |

| Methanol | Soluble | Predicted soluble |

The lipophilicity of 4-cyanobenzoyl chloride has been characterized through multiple computational approaches, providing a comprehensive understanding of its partition behavior. The octanol-water partition coefficient (Log P) values vary depending on the calculation method employed:

| Method | Log P Value |

|---|---|

| iLOGP | 1.63 |

| XLOGP3 | 2.54 |

| WLOGP | 1.94 |

| MLOGP | 1.35 |

| SILICOS-IT | 2.30 |

| Consensus | 1.95 |

The consensus Log P value of 1.95 indicates moderate lipophilicity, suggesting balanced solubility in both polar and nonpolar environments [18]. This property is particularly relevant for synthetic applications where the compound must dissolve in various organic media while maintaining stability.

Hydrolytic Stability and Moisture Sensitivity Mechanisms

4-Cyanobenzoyl chloride exhibits significant moisture sensitivity, representing one of its most critical handling considerations. The compound is classified as moisture sensitive across all commercial sources, requiring storage under dry, inert atmospheric conditions [1] [2] [6] [16].

The hydrolytic instability arises from the nucleophilic attack of water molecules on the electrophilic carbonyl carbon of the acyl chloride group. This mechanism is accelerated by the electron-withdrawing nature of the para-cyano substituent, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack [14] .

The primary hydrolysis reaction proceeds as follows:

C₆H₄(CN)COCl + H₂O → C₆H₄(CN)COOH + HCl

This reaction is essentially irreversible under normal conditions and results in the formation of 4-cyanobenzoic acid and hydrogen chloride gas. The reaction rate is significantly influenced by environmental conditions, with higher humidity and temperature accelerating the decomposition process .

| Condition | Stability | Primary Products | Rate |

|---|---|---|---|

| Moisture Exposure | Moisture Sensitive | 4-Cyanobenzoic acid + HCl | Fast |

| Water Contact | Rapid Hydrolysis | 4-Cyanobenzoic acid + HCl | Very Fast |

| Humid Air | Gradual Decomposition | 4-Cyanobenzoic acid + HCl | Moderate |

| Dry Nitrogen Storage | Stable | No decomposition | None |

| Room Temperature Storage | Stable under dry conditions | No decomposition | None |

The moisture sensitivity necessitates specific storage and handling protocols. The compound must be stored under dry nitrogen or argon atmospheres, typically at temperatures below 15°C to minimize any potential decomposition [2] [10]. Laboratory handling requires the use of anhydrous conditions and moisture-free solvents to prevent unwanted hydrolysis reactions .

The hydrolytic mechanism is further influenced by the presence of bases or nucleophiles, which can accelerate the decomposition process. Even trace amounts of water can initiate the hydrolysis reaction, making strict anhydrous conditions essential for maintaining compound integrity during storage and synthetic applications [16] .

XLogP3

UNII

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (84%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive